5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The compound features a triazole ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the furan ring contributes to its overall stability and reactivity .
Properties
CAS No. |
478254-24-9 |
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Molecular Formula |
C13H9ClN4OS |
Molecular Weight |
304.76 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+ |
InChI Key |
BQBVHPYXQMOZQX-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)Cl |
Origin of Product |
United States |
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